![molecular formula C9H9N3O B1370942 N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide CAS No. 1000341-56-9](/img/structure/B1370942.png)
N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide
描述
N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide: is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by acylation. One common method includes:
Formation of the Pyrrolo[2,3-b]pyridine Core:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
化学反应分析
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding amine derivative. This reaction is critical for modifying the compound's pharmacological properties. For example:
-
Acidic hydrolysis : Cleavage of the acetamide moiety produces 1H-pyrrolo[2,3-b]pyridin-6-amine and acetic acid.
-
Basic hydrolysis : Similar cleavage occurs in alkaline media, yielding the amine and acetate salts.
Reaction progress is typically monitored using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Nucleophilic Substitution and Amination
N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide participates in nucleophilic substitution reactions, particularly at the pyridine nitrogen. A notable example involves dimethyl sulfate as a methylating agent, followed by amination:
Procedure :
-
Treatment with dimethyl sulfate at 60°C in acetonitrile forms a methylated intermediate.
-
Subsequent reaction with 7M ammonia in methanol at 55°C yields 1H-pyrrolo[2,3-b]pyridin-6-amine.
Parameter | Value |
---|---|
Yield | 46% |
Purification Method | Silica chromatography (ethyl acetate/hexanes) |
Key Characterization | ¹H NMR, mass spectrometry |
Palladium-Catalyzed Cross-Coupling Reactions
The compound serves as a substrate in palladium-mediated coupling reactions to construct complex heterocycles. A representative protocol involves:
Reagents :
-
Palladium(II) acetate (catalyst)
-
XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) as a ligand
-
Sodium tert-butoxide (base)
-
1,4-Dioxane (solvent)
Conditions :
-
Temperature: 110°C
-
Atmosphere: Inert (argon)
-
Duration: 2 hours
Outcome | Details |
---|---|
Yield | 30% |
Product | Functionalized pyrrolopyridine derivatives |
Key Step | C–N bond formation via Buchwald-Hartwig amination |
Cyclization and Heterocycle Formation
The pyrrolopyridine core facilitates intramolecular cyclization under specific conditions. For instance:
-
One-pot synthesis : Reacting with arylglyoxals and acetamide derivatives in acetonitrile under reflux forms substituted pyrrolo[3,4-b]pyridine-4,5-diones.
-
Mechanism : Proceeds via enaminone intermediate formation, followed by acidic hydrolysis and cyclization .
Optimized Protocol :
Step | Conditions |
---|---|
Cyclization | Reflux in acetonitrile (no catalyst required) |
By-product Control | Adjust pH and temperature to minimize impurities |
Functionalization via Electrophilic Aromatic Substitution
The aromatic rings in the pyrrolopyridine system undergo electrophilic substitution, influenced by electronic effects:
-
Nitration : Occurs preferentially at the electron-rich pyrrole ring.
-
Halogenation : Bromination or chlorination modifies reactivity for further derivatization.
Spectroscopic Characterization
Key techniques for analyzing reaction outcomes include:
-
¹H/¹³C NMR : Confirms structural integrity and functional group transformations.
-
Mass Spectrometry : Validates molecular weight and fragmentation patterns.
-
X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline products .
Reaction Optimization Challenges
-
Low Yields : Coupling reactions often suffer from moderate yields (e.g., 30%) due to steric hindrance and side reactions.
-
Sensitivity : The compound degrades under prolonged exposure to strong acids/bases or high temperatures.
科学研究应用
Anticancer Applications
N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide and its derivatives have been studied for their inhibitory effects on various protein kinases involved in cancer progression.
- Protein Kinase Inhibition : Research indicates that compounds derived from pyrrolo[2,3-b]pyridine structures can inhibit the activity of several kinases, including IGF-1R (Insulin Growth Factor 1 Receptor) and SGK-1 (Serum/Glucocorticoid-regulated Kinase 1). These kinases are implicated in solid tumors and renal diseases, respectively. Inhibition of these pathways can potentially lead to effective cancer therapies .
- Structure-Activity Relationship Studies : A series of studies have been conducted to evaluate the structure-activity relationship of pyrrolo[2,3-b]pyridine derivatives. For instance, modifications at specific positions on the pyrrolopyridine scaffold have shown varying degrees of inhibition against RET (REarranged during Transfection) kinase, which is significant for non-small cell lung cancer .
Compound | IC50 (μM) | Target Kinase | Reference |
---|---|---|---|
Compound 19 | 0.136 ± 0.063 | RET | |
Compound 20 | 0.1067 ± 0.004 | RET | |
Compound X | Varies | IGF-1R |
Neurological Applications
The compound has also been investigated for its potential role in neuroimaging and treatment of neurological disorders.
- GluN2B Subunit Imaging : this compound derivatives have been developed as probes for positron emission tomography (PET) imaging of the GluN2B subunit of NMDA receptors. This subunit is critical in various central nervous system disorders, including Alzheimer’s disease and schizophrenia .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrolo[2,3-b]pyridine derivatives.
- Antibacterial and Antifungal Activity : The synthesis of new derivatives has demonstrated efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The compounds exhibited significant antibacterial activity, suggesting their potential use in treating infections .
Pharmaceutical Formulations
The versatility of this compound extends to its formulation in pharmaceutical compositions aimed at various therapeutic applications.
作用机制
The mechanism of action of N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes such as kinases, which play a crucial role in cell signaling pathways.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt signaling pathways such as the RAS-MEK-ERK pathway, leading to reduced cell proliferation and induction of apoptosis in cancer cells.
相似化合物的比较
- N-(1H-Pyrrolo[2,3-b]pyridin-4-yl)acetamide
- N-(1H-Pyrrolo[2,3-b]pyridin-5-yl)acetamide
Comparison:
- Uniqueness: N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity towards different molecular targets.
- Biological Activity: The position of the acetamide group can significantly affect the compound’s biological activity, making this compound potentially more effective in certain applications compared to its analogs.
生物活性
N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide is a synthetic compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in cancer treatment and other diseases. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the class of pyrrolopyridines, characterized by a fused pyrrole and pyridine structure with an acetamide group. The synthesis typically involves cyclization reactions and acylation processes that require careful control of reaction conditions to optimize yield and purity. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the identity of the synthesized compound .
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including kinases involved in cancer pathways. Notably, it has shown significant inhibitory effects on Janus kinases (JAK) and fibroblast growth factor receptors (FGFR), which play crucial roles in tumorigenesis and cancer progression .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, one study reported that derivatives of this compound induced apoptosis in A549 lung cancer cells and effectively arrested cell cycle progression at the G2/M phase .
Additionally, a series of pyrrolopyridine derivatives were evaluated for their FGFR inhibitory activity, with one compound exhibiting IC50 values as low as 7 nM against FGFR1. This highlights the compound's potential as a lead in developing targeted cancer therapies .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies indicate that modifications to the pyrrolopyridine scaffold can significantly influence biological activity. For example, substituents on the aromatic rings can enhance or diminish the reactivity of the compound towards biological targets. The presence of specific functional groups has been correlated with improved potency against certain kinases and cancer cell lines .
Case Study 1: FGFR Inhibition
A notable study focused on a series of 1H-pyrrolo[2,3-b]pyridine derivatives demonstrated potent inhibition of FGFR signaling pathways. Among these, compound 4h showed remarkable activity against multiple FGFR isoforms and was effective in inhibiting breast cancer cell proliferation while inducing apoptosis. This study underscores the therapeutic potential of this class of compounds in targeting aberrant growth factor signaling in cancers .
Case Study 2: JAK Inhibition
Another significant investigation explored the JAK inhibitory properties of this compound. The results indicated that this compound could effectively inhibit JAK-mediated signaling pathways involved in inflammation and cancer proliferation. The findings suggest that it may serve as a promising candidate for treating diseases characterized by dysregulated JAK activity .
Summary of Findings
Activity | Target | IC50 Values | Cell Line |
---|---|---|---|
JAK Inhibition | Janus Kinases | Significant inhibition | Various |
FGFR Inhibition | FGFR1/FGFR2/FGFR3 | 7 nM - 712 nM | Breast Cancer Cells |
Cytotoxicity | A549 Lung Cancer Cells | Induces apoptosis | A549 |
属性
IUPAC Name |
N-(1H-pyrrolo[2,3-b]pyridin-6-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6(13)11-8-3-2-7-4-5-10-9(7)12-8/h2-5H,1H3,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBDLXXMNJMZNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=C1)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650584 | |
Record name | N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-56-9 | |
Record name | N-1H-Pyrrolo[2,3-b]pyridin-6-ylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。